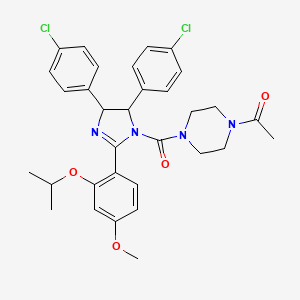
Nutlin 1
Descripción general
Descripción
Nutlin 1, also known as this compound, is a useful research compound. Its molecular formula is C32H34Cl2N4O4 and its molecular weight is 609.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Cancer Treatment
Nutlin 1 has shown promise as a therapeutic agent in various cancers characterized by wild-type p53. Its applications include:
- Acute Myeloid Leukemia (AML) : this compound induces apoptosis in AML cells by activating p53-dependent pathways. Studies have demonstrated that Nutlin treatment leads to significant cell death in AML cell lines .
- Solid Tumors : In neuroblastoma and colorectal carcinoma, this compound effectively activates p53, leading to reduced cell proliferation and increased apoptosis. It has been shown to synergize with other chemotherapeutic agents to enhance therapeutic efficacy while minimizing genotoxic effects .
- Multiple Myeloma : this compound exhibits potential for treating multiple myeloma, particularly when combined with DNA-damaging drugs, enhancing p53 activation and promoting cancer cell death .
Anti-Metastatic Properties
Research indicates that this compound can inhibit the migration and invasion of cancer cells. By causing cytoskeletal rearrangement and reducing the formation of actin-based motility structures, Nutlin treatment diminishes the chemotactic migration capacity of wild-type p53 cancer cells . This suggests that this compound may have applications beyond direct cytotoxicity, potentially serving as an anti-metastatic agent.
Case Study 1: Acute Myeloid Leukemia
In a study involving ML-1 cells (a human acute myeloid leukemia cell line), treatment with this compound resulted in:
- p53 Activation : Significant accumulation of p53 protein was observed within hours post-treatment.
- Apoptosis Induction : Approximately 76% of treated cells were TUNEL positive after 24 hours, indicating high levels of apoptosis .
Case Study 2: Neuroblastoma
This compound was tested on neuroblastoma cell lines where it demonstrated:
- Cell Cycle Arrest : Cells exhibited G1 and G2 phase arrest following treatment.
- Increased Apoptosis : Enhanced expression of pro-apoptotic markers was noted alongside reduced viability in treated cells .
Data Table: Summary of this compound Applications
Propiedades
Fórmula molecular |
C32H34Cl2N4O4 |
|---|---|
Peso molecular |
609.5 g/mol |
Nombre IUPAC |
1-[4-[4,5-bis(4-chlorophenyl)-2-(4-methoxy-2-propan-2-yloxyphenyl)-4,5-dihydroimidazole-1-carbonyl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C32H34Cl2N4O4/c1-20(2)42-28-19-26(41-4)13-14-27(28)31-35-29(22-5-9-24(33)10-6-22)30(23-7-11-25(34)12-8-23)38(31)32(40)37-17-15-36(16-18-37)21(3)39/h5-14,19-20,29-30H,15-18H2,1-4H3 |
Clave InChI |
IYDMGGPKSVWQRT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=C(C=CC(=C1)OC)C2=NC(C(N2C(=O)N3CCN(CC3)C(=O)C)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl |
Sinónimos |
nutlin 1 nutlin-1 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













